Acetamide, N-(3-(4-chlorophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(3-(4-chlorophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- is a complex organic compound that belongs to the class of acetamides. This compound features a unique structure with a pyrazole ring, a thiazole ring, and a chlorophenyl group, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-(4-chlorophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- typically involves multi-step organic reactions. The process may start with the formation of the pyrazole ring, followed by the introduction of the thiazole ring and the chlorophenyl group. Common reagents used in these reactions include hydrazines, thioamides, and chlorobenzenes. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(3-(4-chlorophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Acetamide, N-(3-(4-chlorophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(3-(4-chlorophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-3-yl)-
- Acetamide, N-(3-(4-chlorophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-4-yl)-
Uniqueness
The uniqueness of Acetamide, N-(3-(4-chlorophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with improved efficacy or reduced side effects.
Properties
CAS No. |
74101-28-3 |
---|---|
Molecular Formula |
C20H15ClN4OS |
Molecular Weight |
394.9 g/mol |
IUPAC Name |
N-[5-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C20H15ClN4OS/c1-13(26)22-19-11-17(15-7-9-16(21)10-8-15)24-25(19)20-23-18(12-27-20)14-5-3-2-4-6-14/h2-12H,1H3,(H,22,26) |
InChI Key |
NIDSEFPXSTXTSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.